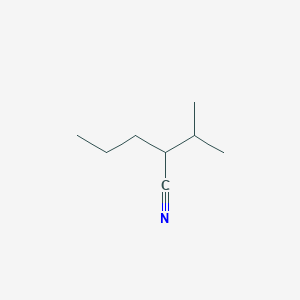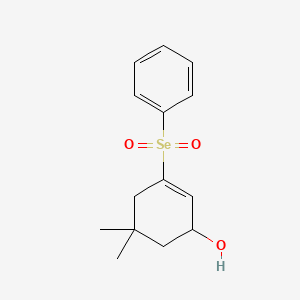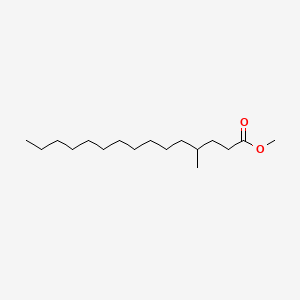![molecular formula C14H25N3O5 B14444999 N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline CAS No. 76399-92-3](/img/structure/B14444999.png)
N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline is a synthetic compound with a complex structure It is composed of an amino acid derivative, L-alanyl, and a proline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline typically involves multiple steps. The process begins with the protection of the amino and carboxyl groups to prevent unwanted reactions. The protected amino acid derivatives are then coupled using peptide bond formation techniques, such as carbodiimide-mediated coupling. After the coupling reaction, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of large quantities. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitroso or nitro derivatives, while reduction of the carboxyl groups can produce alcohols.
Wissenschaftliche Forschungsanwendungen
N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving protein-protein interactions and enzyme kinetics.
Medicine: It has potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Vergleich Mit ähnlichen Verbindungen
N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline can be compared with other similar compounds, such as:
N-[(1S)-5-Amino-1-carboxypentyl]carbamoyl-L-glutamic acid: This compound has a similar structure but includes a glutamic acid moiety instead of proline.
N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-glutamine: This compound features a glutamine moiety in place of proline.
The uniqueness of this compound lies in its specific combination of amino acid derivatives, which can confer distinct biological and chemical properties.
Eigenschaften
CAS-Nummer |
76399-92-3 |
|---|---|
Molekularformel |
C14H25N3O5 |
Molekulargewicht |
315.37 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(1S)-5-amino-1-carboxypentyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H25N3O5/c1-9(16-10(13(19)20)5-2-3-7-15)12(18)17-8-4-6-11(17)14(21)22/h9-11,16H,2-8,15H2,1H3,(H,19,20)(H,21,22)/t9-,10-,11-/m0/s1 |
InChI-Schlüssel |
KYYLCUAQDURPPO-DCAQKATOSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCCCN)C(=O)O |
Kanonische SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCCCN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[4.1.0]hept-3-ene-7-carboxylic acid](/img/structure/B14444920.png)
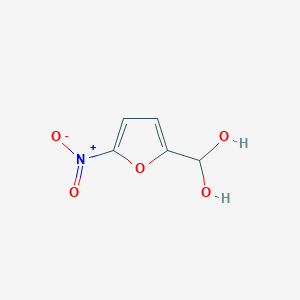
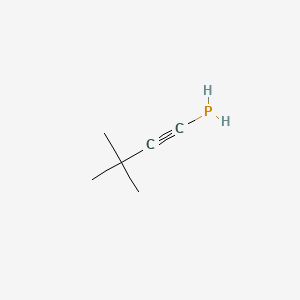
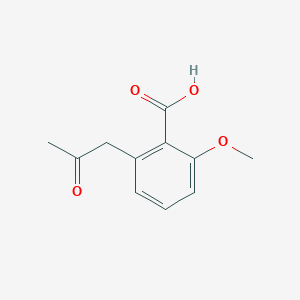
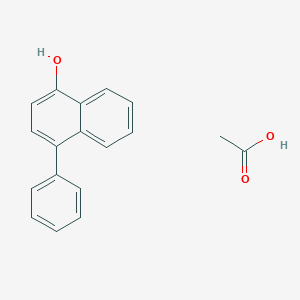
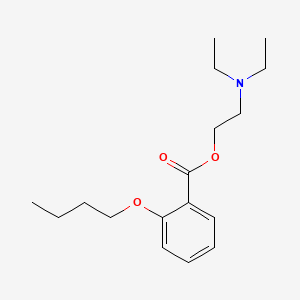

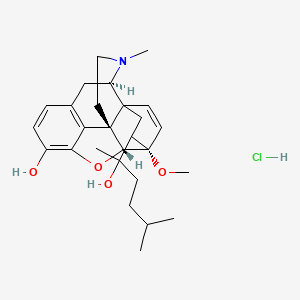
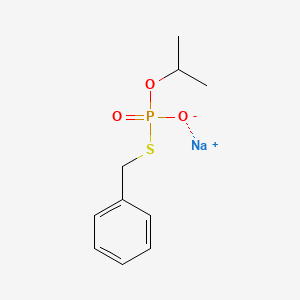
![Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14444991.png)
